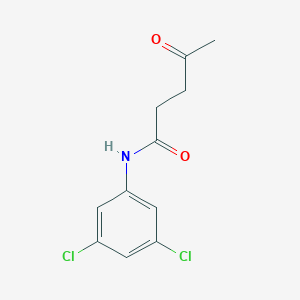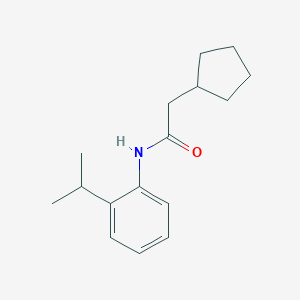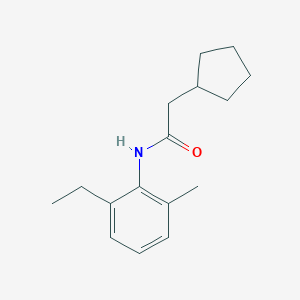![molecular formula C17H25NO2 B308824 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B308824.png)
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. In
Mecanismo De Acción
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation, and its overactivation can lead to excitotoxicity and neuronal damage. By blocking the NMDA receptor, 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can reduce glutamate toxicity and prevent neuronal damage.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in animal models and human studies. 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage. 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has also been shown to improve cognitive function, memory retention, and learning ability in animal models and human studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NMDA receptor. 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can be used to study the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity. However, 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide also has some limitations, including its potential toxicity, side effects, and off-target effects.
Direcciones Futuras
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several potential future directions for research and development. One potential direction is the development of new derivatives and analogs of 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide that have improved potency, selectivity, and safety profiles. Another potential direction is the investigation of the therapeutic potential of 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. Additionally, the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity is still not fully understood, and further research is needed to elucidate its mechanisms and potential therapeutic applications.
Métodos De Síntesis
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the condensation of 3-(1-hydroxyethyl)phenylacetic acid with cyclohexylmagnesium bromide, followed by the reaction with isobutyryl chloride. The resulting product is then purified by recrystallization to obtain 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide in its pure form.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage.
Propiedades
Nombre del producto |
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H25NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h5,8-9,12-14,19H,2-4,6-7,10-11H2,1H3,(H,18,20) |
Clave InChI |
MIMOFQHSYCGCQW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



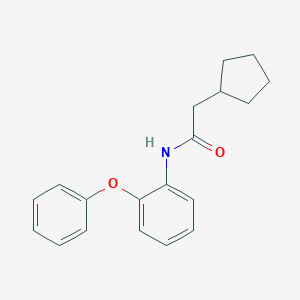
![N-[4-(diethylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B308742.png)
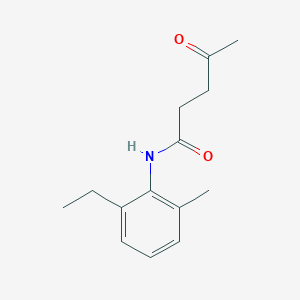


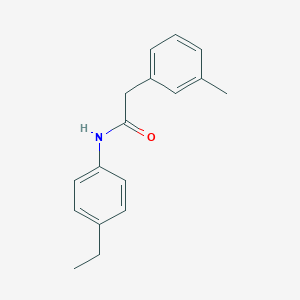
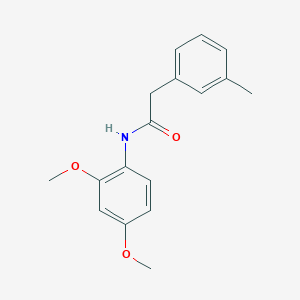

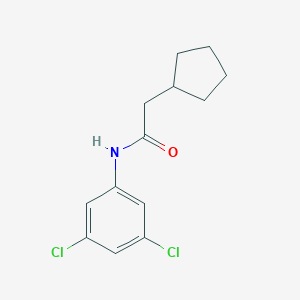
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
